The synthesis of Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate typically involves several steps starting from simpler precursors. The process can be outlined as follows:
Key parameters during synthesis may include temperature control, reaction time, and the concentration of reactants to optimize yield and purity.
The molecular structure of Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate features a tetrahydroindolizine backbone with specific functional groups that contribute to its chemical behavior:
The InChI Key for this compound is NWSKLPDPUFBJDU-UHFFFAOYSA-N . This key aids in database searches for chemical information and properties.
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate can undergo various chemical reactions:
Conditions such as pH, temperature, and solvent choice are critical for controlling these reactions effectively.
The mechanism of action for Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate remains an area of active research but is believed to involve interactions with biological targets such as enzymes or receptors:
Quantitative data from assays measuring enzyme activity or receptor binding affinity would provide insights into its pharmacological profile.
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate exhibits several notable physical and chemical properties:
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate has potential applications in various scientific fields:
The ongoing research into this compound's properties and applications highlights its significance in advancing medicinal chemistry and related fields .
Indolizine derivatives constitute a privileged scaffold in pharmaceutical development due to their broad-spectrum biological activities and structural mimicry of endogenous biomolecules. The core indolizine framework—a fused bicyclic system featuring a six-membered ring condensed with a five-membered pyrrole—provides a rigid yet tunable platform for molecular design [8]. Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 72130-68-8), a positional isomer of the title compound, exemplifies this utility, serving as a precursor in synthesizing MEK inhibitors with anticancer applications [7]. Similarly, the 6-methyl analog (CAS 116993-42-1) demonstrates how indolizine derivatives are systematically optimized to enhance target affinity or pharmacokinetic properties [2] [6].
Molecular Diversity Generation: Functionalization at C-3, C-5, C-7, and C-8 enables the installation of pharmacophoric elements critical for receptor interactions. For instance, the ethyl ester group in these derivatives offers a handle for prodrug strategies or hydrolytic conversion to bioactive carboxylic acids [1] [7]. The enolizable 5-oxo group facilitates chelation with metal ions or engagement in hydrogen-bonding networks within biological targets.
Therapeutic Applications: Patent literature reveals that structurally modified indolizines act as potent integrin antagonists (anti-inflammatory/anti-angiogenic agents) [7] and MEK inhibitors (anticancer therapeutics) [7]. The 7-hydroxy group, in particular, is instrumental in modulating electronic properties and metabolic stability. These compounds' synthetic accessibility—evidenced by commercial availability from suppliers like Alchem Pharmtech and Dayang Chem [1]—accelerates their investigation in drug discovery pipelines.
Table 1: Representative Bioactive Indolizine Derivatives
Compound CAS | Structure | Molecular Formula | Reported Therapeutic Role |
---|---|---|---|
72130-68-8 [1] | Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | C₁₁H₁₃NO₄ | MEK inhibitor intermediate |
116993-42-1 [2] | Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | C₁₂H₁₅NO₄ | Unspecified pharmacological candidate |
87273-80-1 [4] | Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | C₁₁H₁₃NO₃ | Synthetic building block |
The (S)-enantiomer of ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate embodies the critical influence of chirality on biological efficacy. Stereogenic centers in such fused heterocycles dictate three-dimensional orientation of pharmacophores, influencing target binding kinetics and metabolic fate. While the specific (S)-3-carboxylate derivative remains understudied in public literature, analogous chiral indolizines demonstrate enantiospecific activities—a pattern underscoring the importance of absolute configuration [7].
Stereoselective Synthesis Challenges: Constructing the indolizine core with enantiocontrol demands asymmetric catalysis or chiral pool strategies. The absence of commercial suppliers for the (S)-3-isomer (versus available racemic 8-carboxylates [1] ) highlights synthetic hurdles. Key steps may involve enantioselective Mannich cyclizations or enzymatic resolutions to install the C-3 stereocenter, leveraging the molecule’s inherent reactivity at the 5-oxo group for ring formation [7].
Configuration-Activity Relationships: In related therapeutics, the (S)-configuration often confers superior target affinity and selectivity. For example, MEK inhibitors derived from similar scaffolds show marked differences in IC₅₀ values between enantiomers [7]. The (S)-3-carboxylate’s spatial arrangement likely optimizes hydrogen bonding via the ester carbonyl and hydrophobic contacts through the ethyl group—interactions disrupted in the (R)-counterpart. This enantiomeric divergence is critical for minimizing off-target effects in complex biological matrices.
Table 2: Impact of Stereochemistry on Indolizine Derivative Properties
Stereochemical Feature | Structural Implication | Biological Consequence |
---|---|---|
(S)-Configuration at C-3 | Optimal spatial alignment of carboxylate and hydroxy groups | Enhanced binding to kinase ATP pockets or integrin interfaces |
Racemic 8-Carboxylates | Planar achiral scaffold (e.g., CAS 72130-68-8) | Broader reactivity but reduced target specificity |
Chiral Auxiliaries | Use of (S)-amino acids for asymmetric synthesis | Enables production of enantiopure intermediates |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: